molecular formula C30H33N3O4S2 B11516313 4-butoxy-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

4-butoxy-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11516313
M. Wt: 563.7 g/mol
InChI Key: TYBJQGSKCFKWQY-UHFFFAOYSA-N
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Description

4-butoxy-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound with a unique structure that combines benzamide, benzothiazole, and butoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothiazole core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

    Introduction of the butoxyphenyl group: This step involves the reaction of the benzothiazole intermediate with 4-butoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the benzamide linkage: The final step involves the reaction of the intermediate with 4-butoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and benzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-butoxy-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide
  • 4-butoxy-N-(2-oxo-2-(2-(4-oxo-4H-chromen-3-yl)methylene)hydrazino)ethyl)benzamide
  • 4-butoxy-N-(2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoethyl)benzamide

Uniqueness

4-butoxy-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is unique due to its combination of benzamide, benzothiazole, and butoxyphenyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the benzothiazole ring may enhance its binding affinity to certain biological targets, while the butoxyphenyl groups can influence its solubility and stability.

Properties

Molecular Formula

C30H33N3O4S2

Molecular Weight

563.7 g/mol

IUPAC Name

4-butoxy-N-[2-[2-(4-butoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C30H33N3O4S2/c1-3-5-17-36-24-12-7-21(8-13-24)29(35)32-23-11-16-26-27(19-23)39-30(33-26)38-20-28(34)31-22-9-14-25(15-10-22)37-18-6-4-2/h7-16,19H,3-6,17-18,20H2,1-2H3,(H,31,34)(H,32,35)

InChI Key

TYBJQGSKCFKWQY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)OCCCC

Origin of Product

United States

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